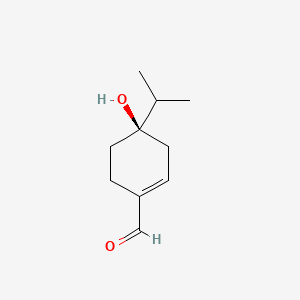
(4R)-4-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexene ring substituted with a hydroxy group and an isopropyl group at the 4-position, and an aldehyde group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a hydroxy ketone, followed by selective reduction and functional group transformations. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can undergo substitution reactions to form ethers or esters using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: (4R)-4-hydroxy-4-propan-2-ylcyclohexene-1-carboxylic acid.
Reduction: (4R)-4-hydroxy-4-propan-2-ylcyclohexene-1-methanol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (4R)-4-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its structural features make it a potential candidate for studying enzyme-substrate interactions and metabolic pathways.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities. Research is ongoing to explore its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, fragrances, and flavoring agents. Its unique aroma and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (4R)-4-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The hydroxy and isopropyl groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (4S)-4-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde
- (4R)-4-methyltetrahydro-2H-pyran-2-one
- (4S)-4-methyltetrahydro-2H-pyran-2-one
Uniqueness
(4R)-4-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde is unique due to its specific stereochemistry and functional groups. The presence of both a hydroxy group and an aldehyde group on the cyclohexene ring provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(4R)-4-hydroxy-4-propan-2-ylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c1-8(2)10(12)5-3-9(7-11)4-6-10/h3,7-8,12H,4-6H2,1-2H3/t10-/m0/s1 |
InChI Key |
KRNODJHEWYJNFQ-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@]1(CCC(=CC1)C=O)O |
Canonical SMILES |
CC(C)C1(CCC(=CC1)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


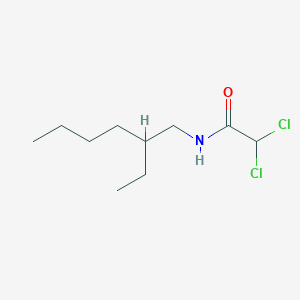
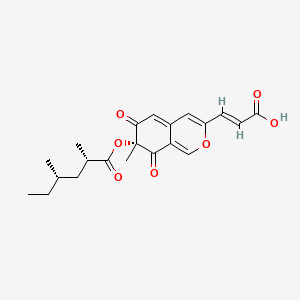
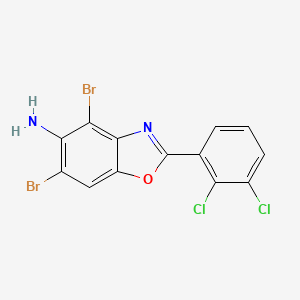

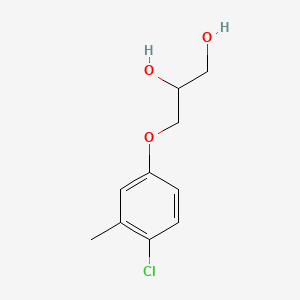

![3-chloro-N-[4-(dipropylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B13812982.png)
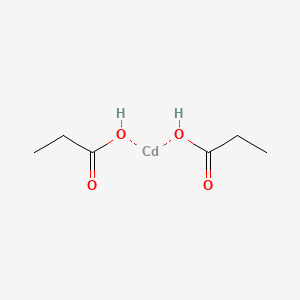
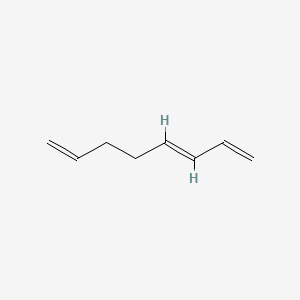

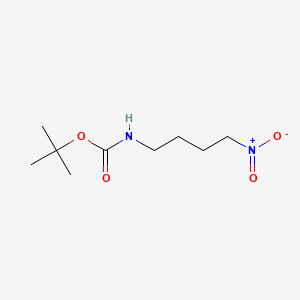

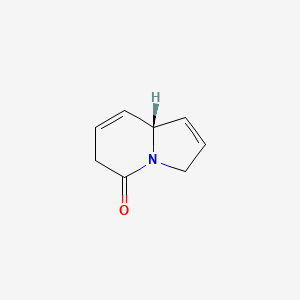
![2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one](/img/structure/B13813029.png)
